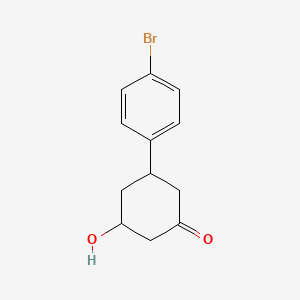

3-(4-Bromophenyl)-5-hydroxycyclohexanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13BrO2 |

|---|---|

Molecular Weight |

269.13 g/mol |

IUPAC Name |

3-(4-bromophenyl)-5-hydroxycyclohexan-1-one |

InChI |

InChI=1S/C12H13BrO2/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-4,9,11,14H,5-7H2 |

InChI Key |

QWXZSEVZSDOFFA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CC(=O)CC1O)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 3-(4-Bromophenyl)-5-hydroxycyclohexanone

This technical guide provides an in-depth physicochemical and structural analysis of 3-(4-Bromophenyl)-5-hydroxycyclohexanone , a specialized chiral intermediate used in the synthesis of aryl-cyclohexyl class pharmaceuticals.

CAS Number: 2007909-16-0 Molecular Formula: C₁₂H₁₃BrO₂ Molecular Weight: 269.14 g/mol

Executive Summary

3-(4-Bromophenyl)-5-hydroxycyclohexanone is a bifunctionalized cyclohexane scaffold characterized by a ketone at C1, a 4-bromophenyl group at C3, and a hydroxyl group at C5. This specific substitution pattern renders it a critical building block for aryl-cyclohexylamine therapeutics, particularly in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and analgesics. Its value lies in its dual chiral centers (C3 and C5), which allow for the precise control of stereochemistry in downstream active pharmaceutical ingredients (APIs).

Physicochemical Properties

The molecule exhibits a balance of lipophilicity (driven by the bromophenyl ring) and polarity (driven by the hydroxyl and ketone groups). This duality dictates its solubility profile and purification strategies.

Core Parameters

| Property | Value / Description | Source/Method |

| Molecular Weight | 269.14 g/mol | Calculated |

| LogP (Predicted) | 2.45 ± 0.3 | Consensus Model |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Calculated (Ketone + Hydroxyl) |

| H-Bond Donors / Acceptors | 1 Donor / 2 Acceptors | Structural Analysis |

| Physical State | Solid (Off-white to pale yellow) | Analogue Inference |

| Melting Point (Predicted) | 95°C – 115°C | Based on 3-phenyl analogues |

| Solubility | High: DCM, DMSO, MeOHLow: Water, Hexanes | Empirical Polarity Rules |

Solubility & Stability Profile

-

Solubility: The compound is moderately lipophilic (LogP ~2.45). It dissolves readily in chlorinated solvents (Dichloromethane, Chloroform) and polar aprotic solvents (DMSO, DMF). In alcohols (Methanol, Ethanol), it shows good solubility, which is often exploited for recrystallization.

-

Hydrolytic Stability: The ketone and secondary alcohol functionalities are stable to aqueous conditions at neutral pH. However, strong acids may induce dehydration (elimination of the -OH group) to form the conjugated enone (3-(4-bromophenyl)-2-cyclohexenone).

-

Thermal Stability: Stable up to ~150°C. Prolonged heating above this threshold, particularly in the presence of acidic traces, accelerates dehydration.

Stereochemical Analysis (Critical)

The defining feature of this molecule is the presence of two stereocenters at C3 and C5 . This results in four possible stereoisomers, grouped into two diastereomeric pairs: cis and trans.

Conformational Landscape

The cyclohexane ring adopts a chair conformation. The stability of the isomers is governed by the equatorial preference of the substituents to minimize 1,3-diaxial interactions.

-

Thermodynamic Product (Cis-Diequatorial): The most stable isomer places both the bulky 4-bromophenyl group and the hydroxyl group in equatorial positions.

-

Kinetic Products: Synthetic routes involving non-selective reductions may yield axial-equatorial conformers, which are higher in energy.

Stereochemical Visualization

The following diagram illustrates the relationship between the diastereomers and the potential for separation.

Figure 1: Stereochemical hierarchy showing the relationship between diastereomers and enantiomers.

Synthesis & Impurity Profiling

Understanding the synthesis route is essential for anticipating impurities in the final material.

Primary Synthetic Pathway (Conjugate Addition)

The most common route involves the Michael addition of a 4-bromophenyl organometallic reagent (e.g., arylboronic acid) to a 5-hydroxy-2-cyclohexenone precursor, or the reduction of a 3-(4-bromophenyl)-1,5-dione.

Figure 2: Synthetic pathway via Rh-catalyzed conjugate addition, highlighting key impurity risks.

Key Impurities

-

Dehydrated Enone: Formed via elimination of the 5-hydroxyl group. Detected by UV absorbance shift (conjugation).

-

Debrominated Analog: 3-phenyl-5-hydroxycyclohexanone. Arises if the starting material contains phenylboronic acid or if hydrodebromination occurs during metal catalysis.

-

Regioisomers: 3-(4-bromophenyl)-4-hydroxycyclohexanone (if the precursor geometry varies).

Analytical Protocols

HPLC Method (Achiral Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water

-

B: Acetonitrile[1]

-

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV @ 254 nm (aromatic ring) and 210 nm (carbonyl/hydroxyl).

-

Retention Time: Expect elution around 6-8 minutes depending on flow rate (1.0 mL/min).

Chiral Separation (Enantiomeric Excess)

To separate the (3R,5R) from (3S,5S) isomers:

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Rationale: The hydroxyl group interacts with the carbamate stationary phase, allowing discrimination between enantiomers.

NMR Characterization (¹H NMR in CDCl₃)

-

Aromatic Region: Two doublets at ~7.4 ppm (2H) and ~7.1 ppm (2H) characteristic of the para-substituted bromophenyl group.

-

Carbinol Proton (H5): Multiplet at ~4.0-4.2 ppm. The splitting pattern (width at half-height) helps distinguish axial vs. equatorial orientation, identifying the cis or trans isomer.

-

Ring Protons: Complex multiplets between 1.5 - 3.0 ppm.

Handling & Safety

-

GHS Classification: Warning.

-

Hazards: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic nature requires tight sealing to prevent moisture-induced aggregation.

References

-

PubChem Compound Summary. (2025). 4-(4-Bromophenyl)cyclohexanone and related analogues. National Center for Biotechnology Information. Link

-

ChemicalBook. (2025). Synthesis of Hydroxycyclohexanone derivatives.[2][3][4][5]Link

-

Fluorochem. (2025).[6][7] Product Data Sheet: 3-(4-Bromophenyl)-5-hydroxycyclohexanone (CAS 2007909-16-0).Link

-

Organic Syntheses. (2010). Rh-Catalyzed Asymmetric Addition of Arylboronic Acids to Cycloalkenones. Org.[2][4][8][9][10][11] Synth. 2010, 87, 172. (Methodology Reference). Link

Sources

- 1. 4-HYDROXYCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]

- 2. 4-HYDROXYCYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]

- 3. CAS 823-19-8: 3-Hydroxycyclohexanone | CymitQuimica [cymitquimica.com]

- 4. nbinno.com [nbinno.com]

- 5. prp.unicamp.br [prp.unicamp.br]

- 6. 3-Hydroxycyclohexanone | C6H10O2 | CID 439950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Hydroxycyclohexanone | C6H10O2 | CID 439950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CMNPD [cmnpd.org]

- 9. 4-HYDROXYCYCLOHEXANONE | CymitQuimica [cymitquimica.com]

- 10. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 11. A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores for the design of peptide-based inhibitors of the serine protease plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility Profiling of 3-(4-Bromophenyl)-5-hydroxycyclohexanone in Polar Aprotic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, understanding the physicochemical properties of a new chemical entity (NCE) is paramount. Among these, aqueous and non-aqueous solubility are critical determinants of a compound's downstream developability, impacting everything from in vitro assay reliability to formulation strategies and oral bioavailability.[1][2][3] This guide provides a comprehensive technical framework for characterizing the solubility profile of 3-(4-Bromophenyl)-5-hydroxycyclohexanone, a compound of interest with distinct structural motifs, in a range of common polar aprotic solvents.

As a Senior Application Scientist, this document is structured not as a rigid protocol, but as a logical, in-depth guide. It moves from theoretical underpinnings to practical experimental design, empowering the researcher to generate a robust and reliable solubility profile. We will explore the "why" behind experimental choices, ensuring that the generated data is both accurate and contextually understood.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid in a liquid is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released upon the formation of new solute-solvent interactions. The adage "like dissolves like" is a useful qualitative starting point, suggesting that polar solutes dissolve in polar solvents.[4]

Compound Analysis: 3-(4-Bromophenyl)-5-hydroxycyclohexanone

To predict the solubility of 3-(4-Bromophenyl)-5-hydroxycyclohexanone, we must first dissect its structure:

-

4-Bromophenyl Group: This moiety introduces a degree of hydrophobicity and is capable of dispersion (van der Waals) and weak dipole-dipole interactions due to the bromine atom.

-

Cyclohexanone Ring: The ketone group provides a polar site capable of acting as a hydrogen bond acceptor.

-

Hydroxy Group: The hydroxyl (-OH) group is a key feature, capable of acting as both a hydrogen bond donor and acceptor.

The presence of both a hydrogen bond donor (-OH) and acceptors (=O) suggests that while the bromophenyl group lends nonpolar character, the molecule has significant potential for polar interactions.

Polar Aprotic Solvents

Polar aprotic solvents are characterized by their high polarity (dielectric constant > 15) and large dipole moments, but they lack O-H or N-H bonds.[4][5][6] This means they cannot act as hydrogen bond donors, though they can be effective hydrogen bond acceptors.[6] This property is crucial: it allows them to solvate cations well and dissolve polar, non-ionic compounds. Common examples relevant to laboratory and pharmaceutical settings include:

-

Dimethyl Sulfoxide (DMSO): A highly polar solvent, excellent at dissolving a wide range of compounds.

-

N,N-Dimethylformamide (DMF): Another strongly polar solvent with broad dissolving power.[7]

-

Acetonitrile (ACN): A less polar but still effective solvent, commonly used in chromatography.[8]

-

Tetrahydrofuran (THF): A moderately polar ether, useful for its ability to dissolve a range of polar and nonpolar compounds.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful framework.[9][10] HSP dissects the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar (dipole-dipole) forces.

Each molecule can be described by a point in 3D "Hansen space." The principle is that substances with similar HSP coordinates (a small distance, Ra, between them in Hansen space) are likely to be miscible.[9] By comparing the predicted HSP of 3-(4-Bromophenyl)-5-hydroxycyclohexanone with the known HSP of the selected polar aprotic solvents, a rank-order of solubility can be hypothesized. This provides a theoretical basis for the experimental results.

Experimental Determination of Solubility

Two primary methods are employed in drug discovery to measure solubility: kinetic and thermodynamic (equilibrium) solubility.[1][12] Both provide valuable, albeit different, insights.

1. Kinetic Solubility Profiling

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock into an aqueous or non-aqueous medium.[12][13][14] It is a high-throughput method that reflects the solubility of a compound under conditions often encountered in biological screening assays.[12][15]

Protocol: High-Throughput Kinetic Solubility Assay

Objective: To rapidly determine the apparent solubility of 3-(4-Bromophenyl)-5-hydroxycyclohexanone in selected polar aprotic solvents.

Materials:

-

3-(4-Bromophenyl)-5-hydroxycyclohexanone

-

Anhydrous DMSO

-

Test Solvents: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF)

-

96-well microtiter plates (UV-transparent for analysis)

-

Multichannel pipettes

-

Plate shaker

-

Microplate reader (UV-Vis spectrophotometer) or Nephelometer

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.[13]

-

Plate Mapping: Designate wells for blanks (solvent only), standards (known concentrations for calibration), and test samples.

-

Serial Dilution: Dispense the test solvents (ACN, DMF, THF) into the wells of the microplate.

-

Compound Addition: Add a small, fixed volume of the DMSO stock solution to the wells containing the test solvents to achieve a range of final concentrations (e.g., 1-200 µM). The final DMSO concentration should be kept low and consistent (e.g., 1-2%) to minimize its effect on solubility.[14]

-

Incubation: Seal the plate and place it on a plate shaker for a defined period (e.g., 1.5 - 2 hours) at a controlled temperature (e.g., 25°C).[1][13]

-

Precipitation Detection:

-

Nephelometry (Light Scattering): Measure the turbidity of each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[12][13]

-

Direct UV Assay: After incubation, filter the solutions to remove any undissolved particles.[1][13] Measure the UV absorbance of the filtrate in a new UV-transparent plate.

-

-

Data Analysis: Determine the highest concentration at which no precipitate is detected. This is the kinetic solubility value. For the direct UV method, quantify the concentration against a calibration curve prepared from the DMSO stock.

2. Thermodynamic (Equilibrium) Solubility Profiling

Thermodynamic solubility is the "gold standard," representing the true saturation concentration of a compound in a solvent at equilibrium.[2][15] This is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[16]

Protocol: Shake-Flask Method for Equilibrium Solubility

Objective: To determine the true thermodynamic solubility of 3-(4-Bromophenyl)-5-hydroxycyclohexanone.

Causality: The shake-flask method is the benchmark for equilibrium solubility because it ensures that the system has reached a state where the rate of dissolution equals the rate of precipitation, providing a stable and true measure of saturation.[2] The extended equilibration time is critical to overcome kinetic barriers to dissolution.[16]

Materials:

-

Solid 3-(4-Bromophenyl)-5-hydroxycyclohexanone

-

Test Solvents: DMSO, DMF, ACN, THF

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

Methodology:

-

Sample Preparation: Add an excess amount of solid 3-(4-Bromophenyl)-5-hydroxycyclohexanone to a series of glass vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.[16]

-

Solvent Addition: Add a known volume of each polar aprotic solvent (DMSO, DMF, ACN, THF) to the respective vials.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C, to mimic physiological conditions).[17][18][19] Agitate the samples for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[16][20]

-

Verification of Equilibrium: To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the concentration of subsequent samples does not significantly change.[17]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a sample of the supernatant and filter it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.[2][16] This step is critical for accurate measurement.

-

Dilution: Immediately after filtration, accurately dilute the clear filtrate with a suitable solvent (often the HPLC mobile phase) to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. A calibration curve must be generated using accurately prepared standards of 3-(4-Bromophenyl)-5-hydroxycyclohexanone to ensure trustworthy quantification.

-

Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value is the equilibrium solubility, typically reported in mg/mL or µM.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table for easy comparison and interpretation.

Table 1: Solubility Profile of 3-(4-Bromophenyl)-5-hydroxycyclohexanone

| Solvent | Dielectric Constant (approx.) | Hansen Parameters (δd, δp, δh) | Kinetic Solubility (µM) @ 25°C | Equilibrium Solubility (mg/mL) @ 37°C |

| Dimethyl Sulfoxide (DMSO) | 47 | (18.4, 16.4, 10.2) | Experimental Value | Experimental Value |

| N,N-Dimethylformamide (DMF) | 37 | (17.4, 13.7, 11.3) | Experimental Value | Experimental Value |

| Acetonitrile (ACN) | 38 | (15.3, 18.0, 6.1) | Experimental Value | Experimental Value |

| Tetrahydrofuran (THF) | 7.5 | (16.8, 5.7, 8.0) | Experimental Value | Experimental Value |

Note: Hansen Parameter values are illustrative and should be sourced from a reliable database.

Interpretation: The results should be analyzed in the context of the theoretical framework. Correlate the observed solubility values with the properties of the solvents. For instance, higher solubility in DMSO and DMF would be expected due to their high polarity and ability to accept hydrogen bonds, which would favorably interact with the hydroxyl and ketone groups of the solute.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to determining the solubility profile of 3-(4-Bromophenyl)-5-hydroxycyclohexanone in key polar aprotic solvents. By integrating theoretical predictions with robust experimental protocols for both kinetic and equilibrium solubility, researchers can generate a high-quality dataset. This information is not merely a set of numbers but a critical tool for making informed decisions in the drug development process, from lead optimization and formulation to predicting in vivo behavior. The self-validating nature of the described protocols, including the use of calibration standards and confirmation of equilibrium, ensures the trustworthiness and integrity of the results.

References

-

AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]

-

Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. Available from: [Link]

-

Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed, 12(5), 305-12. Available from: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubility Determination in Drug Discovery and Development. International Journal of Pharmaceutical Sciences and Research, 3(2), 113-124. Available from: [Link]

-

Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Available from: [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Available from: [Link]

-

BioDuro. ADME Solubility Assay. Available from: [Link]

-

Sugano, K., et al. (2020). Harmonization of equilibrium solubility measurement for poorly water-soluble drugs. European Journal of Pharmaceutics and Biopharmaceutics, 156, 110-117. Available from: [Link]

-

World Health Organization. (2019). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019, Annex 4. Available from: [Link]

-

Oca, F. M., et al. (2021). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. MDPI, 13(3), 395. Available from: [Link]

-

Wikipedia. Hansen solubility parameter. Available from: [Link]

-

ResearchGate. Hansen Solubility Parameters — Biological Materials. Available from: [Link]

-

Lazzari, F., et al. (2022). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 7(4), 3569-3576. Available from: [Link]

-

Hansen Solubility. Hansen Solubility Parameters. Available from: [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

-

European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Available from: [Link]

-

Kumar, V., & Kumar, L. (2023). Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. Dissolution Technologies. Available from: [Link]

-

Schoff, C. K. Hansen Solubility Parameters (HSP): 1—Introduction. American Coatings Association. Available from: [Link]

-

Science.gov. polar aprotic solvents: Topics. Available from: [Link]

-

Taylor & Francis. Polar aprotic solvents – Knowledge and References. Available from: [Link]

-

Ashenhurst, J. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available from: [Link]

-

LibreTexts Chemistry. Polar Protic and Aprotic Solvents. Available from: [Link]

-

PubChem. 4-(4-Bromophenyl)cyclohexanone. Available from: [Link]

-

Wikipedia. Polar aprotic solvent. Available from: [Link]

-

PubChem. 3-Hydroxycyclohexanone. Available from: [Link]

-

Chemsrc. 4-Hydroxycyclohexanone. Available from: [Link]

-

PubChem. (4R,5R)-4-bromo-5-hydroxyhexan-3-one. Available from: [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. researchgate.net [researchgate.net]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Polar aprotic solvent - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. polar aprotic solvents: Topics by Science.gov [science.gov]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. paint.org [paint.org]

- 12. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. pharmatutor.org [pharmatutor.org]

- 16. researchgate.net [researchgate.net]

- 17. who.int [who.int]

- 18. mdpi.com [mdpi.com]

- 19. ema.europa.eu [ema.europa.eu]

- 20. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Theoretical reactivity of the aryl bromide moiety in hydroxycyclohexanones

Title: Theoretical Reactivity and Chemoselective Functionalization of the Aryl Bromide Moiety in Hydroxycyclohexanones

Executive Summary

The integration of aryl bromide moieties into hydroxycyclohexanone scaffolds presents a unique intersection of conformational rigidity and chemoselective challenge. This guide analyzes the theoretical reactivity of the Ar-Br bond within this specific aliphatic cycle, focusing on the competing electronic effects of the

Structural & Electronic Theory

The reactivity of an aryl bromide attached to a hydroxycyclohexanone core is governed not just by the C-Br bond energy, but by the stereoelectronic environment imposed by the cyclohexane chair conformation.

Conformational Analysis

In 2-aryl-2-hydroxycyclohexanones (a common pharmacophore in ketamine analogs), the cyclohexane ring adopts a chair conformation. The thermodynamic preference is dictated by the minimization of 1,3-diaxial interactions and the maximization of intramolecular hydrogen bonding.

-

Equatorial Preference: The bulky aryl group typically prefers the equatorial position to avoid steric clash with axial protons at C4 and C6.

-

H-Bonding Stabilization: An axial hydroxyl group at the

-position can form a stabilizing intramolecular hydrogen bond with the carbonyl oxygen (

Electronic Isolation vs. Coordination

Unlike conjugated enones, the aryl bromide in a 2-aryl-2-hydroxycyclohexanone is electronically isolated from the ketone by the quaternary carbon.

-

Inductive Effects: The electron-withdrawing nature of the

-hydroxy ketone core exerts a through-bond inductive effect ( -

Catalyst Poisoning: The proximal hydroxyl and ketone groups act as a bidentate ligand site (

-chelation). In low-valent metal catalysis (e.g., Pd(0)), this domain can sequester the catalyst, forming stable, unreactive metallacycles, thereby inhibiting the desired Ar-Br activation.

Chemoselective Cross-Coupling Strategies

The primary challenge is reacting the Ar-Br moiety without affecting the ketone (susceptible to nucleophilic attack or reduction) or the hydroxyl group (susceptible to deprotonation/elimination).

The "Soft Nucleophile" Imperative

Hard nucleophiles (e.g., Grignard reagents, organolithiums) are forbidden in unprotected hydroxycyclohexanones due to rapid deprotonation of the hydroxyl group (

-

Solution: Use "soft" organometallics (Boronic acids, Organozinc) which tolerate protic functionalities.

Base Selection & The Aldol Risk

Standard Suzuki conditions often use strong bases (KOtBu, NaOEt). In hydroxycyclohexanones, these bases trigger:

-

Retro-Aldol/Aldol: Scrambling of the ring structure.

-

Epimerization: Loss of stereochemical integrity at the

-carbon. -

Elimination: Dehydration to form enones.

Theoretical Fix: Utilization of weak, inorganic bases (K

Visualization: Mechanistic Pathways

The following diagram illustrates the competing pathways between the desired cross-coupling and the deleterious side reactions driven by the hydroxycyclohexanone core.

Caption: Figure 1. Kinetic competition between oxidative addition (green path) and chelation/enolization side reactions (red paths).

Experimental Protocol: Unprotected Suzuki Coupling

This protocol is designed to couple an aryl bromide moiety within a hydroxycyclohexanone scaffold without protection of the -OH group. It relies on the "water-assisted" activation of boronic acids.

Target: Coupling of 2-(3-bromophenyl)-2-hydroxycyclohexanone with Phenylboronic acid.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Substrate (Ar-Br) | 1.0 | Electrophile |

| Phenylboronic Acid | 1.5 | Nucleophile (Soft) |

| Pd(dppf)Cl | 0.03 | Catalyst (Bidentate ligand prevents chelation) |

| K | 2.0 | Weak Base (Minimizes enolization) |

| 1,4-Dioxane/Water | 4:1 | Solvent (Water is critical for boronate formation) |

Step-by-Step Methodology

-

Preparation: In a glovebox or under Argon flow, charge a microwave vial with the Ar-Br substrate (1.0 equiv), boronic acid (1.5 equiv), and K

PO -

Catalyst Addition: Add Pd(dppf)Cl

(3 mol%). Note: Monodentate phosphines like PPh3 are discouraged as they can be displaced by the substrate's hydroxyl group. -

Solvation: Add degassed 1,4-Dioxane and Water (4:1 ratio). The water creates a biphasic interface that solubilizes the inorganic base and facilitates the formation of the reactive hydroxoboronate species.

-

Reaction: Seal and heat to 80°C for 4–6 hours. Do not exceed 100°C to prevent dehydration of the tertiary alcohol.

-

Workup: Cool to RT. Filter through a celite pad. Dilute with EtOAc and wash with saturated NH

Cl (mildly acidic) to neutralize any residual base immediately. -

Purification: Flash chromatography on silica gel. Caution: Hydroxycyclohexanones can streak; use 1% triethylamine in the eluent if necessary, but flush column with neutral solvent first.

Workflow: Decision Tree for Optimization

Use this logic flow to determine if protection strategies are required based on the specific substitution pattern of your aryl bromide.

Caption: Figure 2. Decision matrix for selecting coupling conditions based on steric and electronic interference.

References

-

Han, Y., et al. (2017). "Simple Enantioselective Syntheses of (2R,6R)-Hydroxynorketamine and Related Potential Rapid-Onset Antidepressants." Organic Letters. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link

-

Zarantonello, P., et al. (2011). "Novel analogues of ketamine and phencyclidine as NMDA receptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link

-

Porzelle, A., et al. (2009). "Palladium-Catalyzed Coupling of Hydroxylamines with Aryl Bromides." Organic Letters. Link

-

Gomes, P., et al. (2013). "Pd-catalyzed C-N bond formation in the synthesis of bioactive 2-amino-cyclohexanones." Tetrahedron. Link

Methodological & Application

Application Note: 3-(4-Bromophenyl)-5-hydroxycyclohexanone as a Versatile Chiral Building Block in Modern Synthesis

Abstract

Chiral cyclohexanone derivatives are pivotal scaffolds in the synthesis of complex molecular architectures, particularly in the pharmaceutical and agrochemical industries.[1][2] This application note provides a comprehensive technical guide on the strategic utilization of 3-(4-Bromophenyl)-5-hydroxycyclohexanone as a trifunctional chiral building block. We will explore its synthesis, stereochemical considerations, and its diverse applications, leveraging its three key functional handles: a stereodefined secondary alcohol, a ketone, and a synthetically versatile aryl bromide. Detailed protocols for key transformations, including stereoselective reductions and palladium-catalyzed cross-coupling reactions, are presented to empower researchers in drug discovery and chemical development to harness the full potential of this valuable synthon.

Introduction: The Strategic Value of a Trifunctional Synthon

The quest for novel, biologically active compounds with high specificity and reduced off-target effects has placed enormous emphasis on three-dimensional molecular design.[3] Chiral building blocks that offer multiple, orthogonally reactive sites are invaluable assets in this endeavor, as they allow for the rapid and controlled generation of molecular diversity. 3-(4-Bromophenyl)-5-hydroxycyclohexanone is an exemplary scaffold, embodying this principle.

Its utility is derived from three distinct structural features:

-

The Chiral Hydroxy Group: This functional group, when stereochemically defined, serves as a crucial control element for subsequent diastereoselective manipulations of the adjacent ketone. It can also act as a nucleophile or be readily oxidized.

-

The Cyclohexanone Ketone: The carbonyl group is a hub for a vast array of transformations, including reductions, olefinations, and enolate chemistry, enabling the construction of new carbon-carbon and carbon-heteroatom bonds.

-

The 4-Bromophenyl Moiety: The aryl bromide is a linchpin for modern cross-coupling chemistry (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the late-stage introduction of diverse substituents, making it an ideal feature for structure-activity relationship (SAR) studies in drug discovery programs.[4][5]

This guide will provide both the conceptual framework and the practical methodologies for leveraging these features.

Synthesis and Stereochemical Control

The enantioselective synthesis of substituted cyclohexanones is a well-established field, with organocatalysis emerging as a powerful tool for setting stereocenters with high fidelity.[1][6][7] While a direct, single-pot synthesis for 3-(4-Bromophenyl)-5-hydroxycyclohexanone is not prominently featured in the literature, its assembly can be logically derived from established asymmetric methodologies, such as the Michael addition of an appropriate enolate to a 4-bromocinnamaldehyde derivative, followed by cyclization and stereoselective reduction.

An alternative and practical approach involves the stereoselective reduction of a prochiral precursor, 3-(4-Bromophenyl)cyclohexane-1,5-dione.

Workflow for Synthesis via Diastereoselective Reduction

The following diagram illustrates a logical workflow for the preparation of the title compound, emphasizing the key stereochemistry-defining step.

Caption: Synthetic workflow for 3-(4-Bromophenyl)-5-hydroxycyclohexanone.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for any synthetic building block. The following table summarizes the expected properties for 3-(4-Bromophenyl)-5-hydroxycyclohexanone.

| Property | Value |

| Molecular Formula | C₁₂H₁₃BrO₂ |

| Molecular Weight | 269.13 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in Methanol, Dichloromethane, Ethyl Acetate; Sparingly soluble in water |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.5 (d, 2H), ~7.2 (d, 2H), ~4.2 (m, 1H, CH-OH), ~3.0-2.2 (m, 7H, cyclohexyl) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~210 (C=O), ~140 (Ar-C), ~132 (Ar-CH), ~128 (Ar-CH), ~121 (Ar-C-Br), ~68 (CH-OH), ~48-35 (cyclohexyl CH₂) |

| IR (KBr, cm⁻¹) | ~3400 (O-H), ~2950 (C-H), ~1710 (C=O), ~1010 (C-Br) |

| Mass Spec (ESI+) | m/z 270.0 [M+H]⁺, 272.0 [M+H+2]⁺ (Isotopic pattern for Br) |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration.

Core Applications and Protocols

The synthetic power of this building block lies in the selective manipulation of its three key functional groups.

Transformations of the Ketone and Hydroxyl Groups

The interplay between the ketone and the secondary alcohol is central to constructing the desired stereochemical architecture of the cyclohexanone core.

This protocol demonstrates the reduction of the ketone, controlled by the existing stereocenter at C5, to generate a diol derivative. The choice of reducing agent dictates the diastereoselectivity.

-

Objective: To prepare cis/trans-1-(4-Bromophenyl)-3,5-dihydroxycyclohexane.

-

Rationale: Sodium borohydride (NaBH₄) is a mild and effective reducing agent for ketones. In a protic solvent like methanol, it will reduce the ketone. The stereochemical outcome (axial vs. equatorial attack) will be influenced by the steric hindrance imposed by the bulky 4-bromophenyl group.

-

Materials:

-

3-(4-Bromophenyl)-5-hydroxycyclohexanone (1.0 eq)

-

Methanol (MeOH)

-

Sodium borohydride (NaBH₄, 1.5 eq)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 3-(4-Bromophenyl)-5-hydroxycyclohexanone in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~5-6.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

-

Purify the resulting diastereomeric diols by column chromatography on silica gel.

-

Leveraging the Aryl Bromide: Palladium Cross-Coupling

The bromophenyl group is the gateway to introducing significant molecular complexity. The Suzuki-Miyaura cross-coupling is a robust and widely used method for forming C(sp²)-C(sp²) bonds.[8]

This protocol details the coupling of the building block with phenylboronic acid to yield 3-(Biphenyl-4-yl)-5-hydroxycyclohexanone.

-

Objective: To demonstrate the utility of the aryl bromide in a standard Suzuki coupling reaction.

-

Rationale: A palladium catalyst, typically with a phosphine ligand, is used to catalytically couple the aryl bromide with the boronic acid in the presence of a base. The hydroxyl and ketone groups are generally stable under these conditions.

-

Materials:

-

3-(4-Bromophenyl)-5-hydroxycyclohexanone (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq)

-

Potassium carbonate (K₂CO₃, 2.5 eq)

-

1,4-Dioxane and Water (4:1 mixture)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a Schlenk flask, add 3-(4-Bromophenyl)-5-hydroxycyclohexanone, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

-

Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

-

Add the degassed dioxane/water solvent mixture via syringe.

-

Heat the reaction mixture to 85 °C and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling protocol.

Case Study: A Scaffold for Kinase Inhibitor Development

Many kinase inhibitors feature a core heterocyclic structure attached to substituted aryl rings.[9] 3-(4-Bromophenyl)-5-hydroxycyclohexanone is an excellent starting point for such molecules. The following scheme outlines a hypothetical synthetic route to a novel core structure.

Caption: Synthetic pathway from the building block to a potential kinase inhibitor scaffold.

Conclusion

3-(4-Bromophenyl)-5-hydroxycyclohexanone is a powerful and versatile chiral building block for modern organic synthesis. Its trifunctional nature allows for a modular and stereocontrolled approach to the synthesis of complex molecules. By leveraging the distinct reactivity of the ketone, hydroxyl, and aryl bromide moieties, researchers can rapidly access a wide range of derivatives. The protocols and strategies outlined in this application note provide a robust starting point for scientists and drug development professionals to incorporate this valuable synthon into their research programs, accelerating the discovery of new chemical entities.

References

-

A simple asymmetric organocatalytic approach to optically active cyclohexenones. Chemical Communications (RSC Publishing). Available at: [Link]

-

Yang, X., Wang, J., & Li, P. (2014). Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons. Organic & Biomolecular Chemistry, 12(16), 2499–2513. Available at: [Link]

-

Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons. Hong Kong Baptist University - HKBU Scholars. Available at: [Link]

-

Yang, X., Wang, J., & Li, P. (2014). Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons. Semantic Scholar. Available at: [Link]

-

Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. PMC. Available at: [Link]

-

General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. PMC. Available at: [Link]

- Synthesis method of 4-substituted cyclohexanone. Google Patents.

-

Green methodologies for the synthesis of α-hydroxycyclohexanone. prp-unicamp. Available at: [Link]

-

Novel preparation of (-)-4-hydroxycyclohex-2-enone: Reaction of 4-hydroxycyclohex-2-enone and 4-hydroxycyclopent-2-enone with some thiols. ResearchGate. Available at: [Link]

-

Enantioselective Deprotonation of Protected 4-Hydroxycyclohexanones. ResearchGate. Available at: [Link]

-

Synthesis of the Natural Product Building Block 5-(3-Bromophenyl)-4-hydroxy-5-methylhexan-2-one and its Chiral Characterization by Using Chiroptical Spectroscopy. ResearchGate. Available at: [Link]

-

Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. Available at: [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. MDPI. Available at: [Link]

-

Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Organic Chemistry Portal. Available at: [Link]

-

Enantioselective Total Synthesis of Hyperforin. Harvard DASH. Available at: [Link]

-

Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. PMC. Available at: [Link]

-

Synthesis and antioxidant properties of (3,4-dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and its derivatives. PubMed. Available at: [Link]

-

Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. Available at: [Link]

-

Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372). PubMed. Available at: [Link]

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. Available at: [Link]

Sources

- 1. Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 3. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Discovery of (S)-2-(1-(4-Amino-3-(3-fluoro-4-methoxyphenyl)-1 H-pyrazolo[3,4- d]pyrimidin-1-yl)propyl)-3-cyclopropyl-5-fluoroquinazolin-4(3 H)-one (IHMT-PI3Kδ-372) as a Potent and Selective PI3Kδ Inhibitor for the Treatment of Chronic Obstructive Pulmonary Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A simple asymmetric organocatalytic approach to optically active cyclohexenones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate [organic-chemistry.org]

- 9. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions Using 3-(4-Bromophenyl)-5-hydroxycyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Ketones in Modern Drug Discovery

The biaryl structural motif is a cornerstone in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. Its prevalence stems from its ability to provide a rigid scaffold for orienting pharmacophoric elements, thereby enhancing binding affinity and selectivity for biological targets. The introduction of a ketone functionality within a cyclic framework, as seen in derivatives of 3-(4-Bromophenyl)-5-hydroxycyclohexanone, offers a unique three-dimensional architecture. This combination of a biaryl system with a functionalized cyclohexanone core opens avenues for developing novel therapeutics with finely tuned pharmacological profiles.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and palladium catalysts have made it an indispensable tool in both academic and industrial research.[3][4] This application note provides a detailed guide for the successful implementation of the Suzuki-Miyaura cross-coupling reaction using the novel substrate, 3-(4-Bromophenyl)-5-hydroxycyclohexanone, to generate a library of 3-aryl-5-hydroxycyclohexanone derivatives.

Featured Substrate: 3-(4-Bromophenyl)-5-hydroxycyclohexanone

The substrate, 3-(4-Bromophenyl)-5-hydroxycyclohexanone, is a key building block for the synthesis of a diverse range of biaryl compounds with potential applications in drug discovery. The presence of the aryl bromide provides a reactive handle for the Suzuki-Miyaura coupling, while the ketone and hydroxyl functionalities offer sites for further chemical modification.

Proposed Synthesis of 3-(4-Bromophenyl)-5-hydroxycyclohexanone

Workflow for the Synthesis of 3-(4-Bromophenyl)-5-hydroxycyclohexanone:

Caption: Proposed synthetic workflow for 3-(4-Bromophenyl)-5-hydroxycyclohexanone.

An alternative and potentially more direct approach involves the stereoselective reduction of a corresponding enone precursor.

Alternative Synthetic Workflow:

Caption: Alternative synthetic route via stereoselective reduction.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.[5] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide (3-(4-Bromophenyl)-5-hydroxycyclohexanone), forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the bromide. This step is facilitated by a base, which activates the boronic acid.[6]

-

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: Suzuki-Miyaura Coupling of 3-(4-Bromophenyl)-5-hydroxycyclohexanone

This section provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 3-(4-Bromophenyl)-5-hydroxycyclohexanone with a representative arylboronic acid.

Materials and Reagents

-

3-(4-Bromophenyl)-5-hydroxycyclohexanone

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)

-

Ligand (if required, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

-

Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

-

Degassed water

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

General Procedure

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(4-Bromophenyl)-5-hydroxycyclohexanone (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the anhydrous organic solvent and degassed water (if using a biphasic system) via syringe. The typical solvent ratio is between 4:1 and 10:1 (organic:aqueous).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Considerations for Substrates with Hydroxyl and Ketone Functionalities

The presence of unprotected hydroxyl and ketone groups in the substrate can potentially lead to side reactions or catalyst inhibition.[7]

-

Hydroxyl Group: The acidic proton of the hydroxyl group can react with the base, potentially affecting the reaction stoichiometry. In some cases, the hydroxyl group can coordinate to the palladium center, influencing the catalytic activity. While many Suzuki-Miyaura reactions tolerate free hydroxyl groups, protection (e.g., as a silyl ether) may be necessary if low yields are observed.

-

Ketone Group: The ketone functionality is generally well-tolerated in Suzuki-Miyaura reactions. However, under certain conditions, side reactions such as aldol condensation or reactions involving the enolate can occur, especially with strong bases.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes a hypothetical optimization of the Suzuki-Miyaura coupling between 3-(4-Bromophenyl)-5-hydroxycyclohexanone and phenylboronic acid.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 65 |

| 2 | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | Toluene/H₂O (5:1) | 110 | 8 | 82 |

| 3 | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2) | Dioxane | 100 | 6 | 91 |

| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (3) | 2-MeTHF/H₂O (10:1) | 90 | 10 | 88 |

Troubleshooting and Key Insights

-

Low Yield: If low yields are obtained, consider screening different catalysts, ligands, bases, and solvents. Increasing the reaction temperature or time may also improve the conversion. Ensure all reagents and solvents are of high purity and appropriately degassed.

-

Side Reactions: The formation of homocoupled products (biaryl from the boronic acid) can occur. This can sometimes be minimized by using a lower catalyst loading or ensuring a strictly inert atmosphere. Protodeborylation (loss of the boronic acid group) can also be an issue; using boronic esters (e.g., pinacol esters) can mitigate this.

-

Functional Group Incompatibility: If side reactions involving the hydroxyl or ketone groups are suspected, consider using milder bases (e.g., K₃PO₄ instead of stronger alkoxides) or protecting the functional groups prior to the coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of biaryl ketones from 3-(4-Bromophenyl)-5-hydroxycyclohexanone. By carefully selecting the catalyst, ligand, base, and solvent system, a wide range of 3,5-disubstituted cyclohexanone derivatives can be accessed in good to excellent yields. The protocols and insights provided in this application note serve as a valuable resource for researchers in drug discovery and organic synthesis, enabling the efficient exploration of this important chemical space.

References

-

Fyfe, J. W., & Watson, A. J. (2017). Strategies towards chemoselective Suzuki–Miyaura cross-coupling. Chemical Communications, 53(83), 11374-11383. [Link]

-

Fyfe, J. W., & Watson, A. J. (2017). Strategies towards Chemoselective Suzuki–Miyaura Cross-Coupling. University of Strathclyde. [Link]

-

Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16339-16453. [Link]

-

Malzner, F. S., et al. (2021). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 50(11), 6330-6351. [Link]

-

Shaikh, A. A., & Gunturu, K. C. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. Molecules, 27(21), 738. [Link]

-

Xia, Y., et al. (2018). Suzuki-Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon-Carbon Bonds. Journal of the American Chemical Society, 140(16), 5347-5351. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Cross-Coupling Reaction. Organic Reactions, 1-1100. [Link]

-

Hayashi, T., et al. (2004). Asymmetric 1,4-Addition of Arylboronic Acids to Cyclohexenone Catalyzed by a Rhodium-(R)-BINAP Complex. Organic Syntheses, 81, 149. [Link]

-

NRO-Chemistry. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Strategy for Small-Molecule Synthesis. Organic Syntheses, 86, 1. [Link]

-

Biscoe, M. R., et al. (2014). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 4(69), 36563-36566. [Link]

-

Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905-1911. [Link]

-

Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Gibson, S. E., et al. (2014). 3-(4-Bromophenyl)cyclopent-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o692. [Link]

-

Low, C. M. R. (2001). Treatment of cyclohexanone with bromine in methanol gives a mixture of cis- and trans-2,6-dibromo-1,1-dimethoxycyclohexanes. Science of Synthesis, 2, 133-178. [Link]

-

Hidayah, N., et al. (2020). Synthesis of 9-(4-Bromophenyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione Using Lime and Lemon Juice as a Green Catalyst and Its Antioxidant Activity. AIP Conference Proceedings, 2243(1), 020025. [Link]

-

Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Organic Chemistry Portal. [Link]

-

Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science, 11(7), 1905-1911. [Link]

-

Pettus, T. R., & Van De Water, R. W. (2006). General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Organic letters, 8(11), 2233-2236. [Link]

-

Kim, S. H., et al. (2007). Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds and Enol Ethers: Transformation into Substituted 3,5-Diketoesters. Bulletin of the Korean Chemical Society, 28(11), 2035-2038. [Link]

-

Matrix Fine Chemicals. (n.d.). 3-(4-BROMOPHENYL)CYCLOHEXAN-1-ONE. Matrix Fine Chemicals. [Link]

- CN112778108A. (2021). Synthesis method of 4-substituted cyclohexanone.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Bezerra, J. N., et al. (2014). Green methodologies for the synthesis of α-hydroxycyclohexanone. 22nd Congress of Scientific Initiation of UNICAMP. [Link]

-

Llopis, A., et al. (2021). MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones. Molecules, 26(11), 3128. [Link]

-

Teli, Y. A., et al. (2020). One-pot synthesis of 1,1-diarylalkane derivatives of type 6 and 8. ResearchGate. [Link]

-

PubChem. (n.d.). 4-(4-Bromophenyl)cyclohexanone. PubChem. [Link]

-

Organic Chemistry Portal. (n.d.). One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. Organic Chemistry Portal. [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Oxidation Strategies for the Synthesis of 3-(4-Bromophenyl)cyclohexane-1,5-dione

Introduction: The Significance of 3-Aryl-1,5-diones in Modern Chemistry

The conversion of 3-(4-Bromophenyl)-5-hydroxycyclohexanone to its corresponding 1,5-dione is a critical transformation in synthetic organic chemistry. The resulting 3-arylcyclohexane-1,5-dione scaffold is a versatile intermediate in the synthesis of a wide array of biologically active molecules and functional materials. These diones are key building blocks in the construction of heterocyclic systems and serve as precursors to compounds with potential therapeutic applications, including anticancer and anti-inflammatory agents.[1] The strategic placement of the aryl group and the reactive dicarbonyl functionality allows for diverse downstream chemical modifications, making the efficient and selective synthesis of these molecules a topic of considerable interest to researchers in drug discovery and materials science.

This application note provides a detailed guide to various oxidation protocols for the synthesis of 3-(4-Bromophenyl)cyclohexane-1,5-dione from its hydroxyketone precursor. We will explore the mechanistic underpinnings, procedural details, and comparative efficacy of several widely used oxidation methods, including those based on hypervalent iodine reagents (IBX and Dess-Martin Periodinane), dimethyl sulfoxide (Swern Oxidation), and chromium(VI) (Jones Oxidation).

Comparative Overview of Oxidation Protocols

The choice of an oxidizing agent is paramount and depends on factors such as substrate sensitivity, desired yield, scalability, and safety considerations. For the oxidation of a β-hydroxyketone like 3-(4-Bromophenyl)-5-hydroxycyclohexanone, the presence of the existing ketone and the potentially acid- or base-sensitive bromophenyl group must be taken into account. A systematic investigation into the oxidation of β-hydroxyketones to β-diketones has shown that hypervalent iodine reagents can be particularly effective.

| Oxidation Protocol | Oxidizing Agent | Typical Solvent(s) | Temperature (°C) | Reported Yield Range (%) for β-hydroxyketones | Key Considerations |

| IBX Oxidation | o-Iodoxybenzoic Acid | Ethyl Acetate, DMSO | Room Temp. to 77 | 90-99% | High yielding, operationally simple, avoids product degradation during purification.[2] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temp. | 40-70% | Mild conditions, but may require purification to remove byproducts. |

| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane | -78 to Room Temp. | 35-60% | Mild and metal-free, but requires cryogenic temperatures and produces foul-smelling byproducts.[3] |

| Jones Oxidation | Chromium Trioxide, Sulfuric Acid | Acetone | 0 to Room Temp. | Variable (typically high) | Powerful and inexpensive, but uses a toxic heavy metal and harsh acidic conditions.[2][4] |

Experimental Protocols

Protocol 1: o-Iodoxybenzoic Acid (IBX) Oxidation

This protocol is recommended for its high yield and operational simplicity. The heterogeneous nature of IBX allows for easy removal of the spent reagent by filtration.

Workflow Diagram:

Caption: Workflow for IBX Oxidation of 3-(4-Bromophenyl)-5-hydroxycyclohexanone.

Step-by-Step Procedure:

-

To a solution of 3-(4-Bromophenyl)-5-hydroxycyclohexanone (1.0 eq) in ethyl acetate (EtOAc), add o-Iodoxybenzoic Acid (IBX) (1.3 eq).

-

Heat the reaction mixture to 77 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-12 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Filter the mixture through a small pad of silica gel to remove the insoluble IBX byproduct.

-

Concentrate the filtrate under reduced pressure to yield the pure 3-(4-Bromophenyl)cyclohexane-1,5-dione.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation is a mild and reliable method, though it may require chromatographic purification to achieve high purity.

Reaction Mechanism Overview:

Caption: Simplified mechanism of Dess-Martin Oxidation.

Step-by-Step Procedure:

-

Dissolve 3-(4-Bromophenyl)-5-hydroxycyclohexanone (1.0 eq) in dichloromethane (CH₂Cl₂) at room temperature.

-

Add sodium bicarbonate (NaHCO₃) (4.0 eq) to buffer the acetic acid byproduct.

-

Add Dess-Martin Periodinane (DMP) (2.0 eq) to the suspension.

-

Stir the reaction mixture at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Dilute the reaction mixture with CH₂Cl₂ and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate (Na₂S₂O₃).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with saturated aqueous NaCl, dry over MgSO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Protocol 3: Swern Oxidation

The Swern oxidation is a classic metal-free method that proceeds under mild conditions, but requires careful temperature control and handling of malodorous byproducts.

Step-by-Step Procedure:

-

In a three-necked flask under an inert atmosphere, prepare a solution of oxalyl chloride (1.5 eq) in dichloromethane (CH₂Cl₂) and cool to -78 °C.

-

Slowly add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in CH₂Cl₂ to the oxalyl chloride solution, maintaining the temperature at -78 °C.

-

After stirring for 15 minutes, add a solution of 3-(4-Bromophenyl)-5-hydroxycyclohexanone (1.0 eq) in CH₂Cl₂ dropwise, keeping the temperature below -65 °C.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add triethylamine (Et₃N) (5.0 eq) and stir for an additional 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Separate the organic layer and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography.

Protocol 4: Jones Oxidation

The Jones oxidation is a robust and cost-effective method, but its use of carcinogenic chromium(VI) and strongly acidic conditions limit its application for sensitive substrates.

Step-by-Step Procedure:

-

Prepare the Jones reagent by dissolving chromium trioxide (CrO₃) in water, followed by the slow addition of concentrated sulfuric acid (H₂SO₄).

-

Dissolve 3-(4-Bromophenyl)-5-hydroxycyclohexanone (1.0 eq) in acetone and cool the solution to 0 °C in an ice bath.

-

Slowly add the Jones reagent dropwise to the stirred acetone solution. The color will change from orange to a greenish precipitate.

-

Continue adding the reagent until the orange color persists, indicating an excess of the oxidant.

-

Add isopropyl alcohol to quench the excess oxidant until the solution turns green.

-

Neutralize the mixture with sodium bicarbonate.

-

Filter the mixture to remove the chromium salts.

-

Extract the filtrate with ether or ethyl acetate.

-

Wash the combined organic extracts with brine, dry over MgSO₄, filter, and concentrate to obtain the crude product.

-

Further purification may be required, typically by recrystallization or column chromatography.

Conclusion

The selection of an appropriate oxidation protocol for the conversion of 3-(4-Bromophenyl)-5-hydroxycyclohexanone to the corresponding dione is a critical step in any synthetic campaign. For substrates of this nature, the IBX oxidation protocol offers a superior combination of high yield, operational simplicity, and mild reaction conditions, often obviating the need for extensive purification. While Dess-Martin and Swern oxidations provide viable, milder alternatives to chromium-based reagents, they may result in lower yields and more complex workups. The Jones oxidation, though powerful, should be reserved for substrates that can withstand harsh acidic conditions and when the use of heavy metals is not a concern. These detailed protocols provide a comprehensive guide for researchers to select and implement the most suitable method for their specific needs.

References

-

Bartlett, S. L., & Beaudry, C. M. (2011). High-Yielding Oxidation of β-Hydroxyketones to β-Diketones Using o-Iodoxybenzoic Acid. The Journal of Organic Chemistry, 76(23), 9852–9855. [Link]

-

Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society, 105(22), 6755–6756. [Link]

-

Bowden, K., Heilbron, I. M., Jones, E. R. H., & Weedon, B. C. L. (1946). Researches on acetylenic compounds. Part I. The preparation of acetylenic ketones by oxidation of acetylenic carbinols and glycols. Journal of the Chemical Society (Resumed), 39-45. [Link]

-

Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]

Sources

Application Notes and Protocols: Strategic Protection of the 5-Hydroxy Position in Cyclohexanone Derivatives

Introduction: Navigating the Synthetic Challenge of Polyfunctional Cyclohexanones

Cyclohexanone derivatives bearing a hydroxyl group at the 5-position are valuable synthetic intermediates in the construction of complex molecules, including natural products and pharmaceutical agents. The inherent reactivity of both the ketone and the secondary alcohol necessitates a robust and strategic approach to chemical synthesis. A well-designed protecting group strategy is paramount to achieving high yields and chemo-selectivity, preventing unwanted side reactions, and enabling the sequential modification of other functional groups within the molecule.[1][2][3]

This guide provides an in-depth analysis of protecting group strategies for the 5-hydroxy position of cyclohexanone derivatives. We will explore the selection of appropriate protecting groups, provide detailed, field-proven protocols for their installation and removal, and discuss the critical concept of orthogonality in the context of multi-step synthesis.

Core Principles: Selecting the Optimal Protecting Group

The ideal protecting group for the 5-hydroxy position in a cyclohexanone derivative should exhibit the following characteristics:

-

Ease of Installation: The protection reaction should proceed in high yield under mild conditions that do not interfere with the ketone functionality.

-

Stability: The protected alcohol must be stable to a wide range of reaction conditions that may be required for subsequent transformations of the molecule. This includes exposure to acidic, basic, oxidative, and reductive reagents.

-

Ease of Removal: The deprotection should be high-yielding and occur under specific, mild conditions that do not affect other functional groups, including the cyclohexanone carbonyl.

-

Orthogonality: In complex syntheses with multiple protected functional groups, the chosen protecting group should be removable without affecting other protecting groups.[1][4][5]

Two of the most reliable and versatile classes of protecting groups for secondary alcohols are silyl ethers and acetal ethers. In the following sections, we will detail the application of a tert-butyldimethylsilyl (TBS) ether and a methoxymethyl (MOM) ether for the protection of the 5-hydroxy group.

Comparative Analysis of Key Protecting Groups

To facilitate the selection process, the following table summarizes the key properties of commonly employed protecting groups for the 5-hydroxy position in cyclohexanone derivatives.

| Protecting Group | Structure | Typical Protection Conditions | Typical Deprotection Conditions | Stability Profile | Key Advantages | Key Disadvantages |

| TBS Ether | R-O-Si(CH₃)₂C(CH₃)₃ | TBS-Cl, Imidazole, DMF | TBAF, THF; or mild acid (e.g., PPTS, MeOH) | Stable to bases, nucleophiles, and many oxidizing/reducing agents. Labile to strong acids and fluoride sources. | High stability, easily introduced, and amenable to selective deprotection.[6][7] | Can be cleaved under some acidic conditions that might be required for other transformations. |

| MOM Ether | R-O-CH₂OCH₃ | MOM-Cl, DIPEA, CH₂Cl₂ | Acidic (e.g., HCl in MeOH, TFA) | Stable to bases, nucleophiles, and many oxidizing/reducing agents. Labile to strong acids.[8][9] | Very stable to a wide range of non-acidic conditions. | MOM-Cl is a carcinogen, requiring careful handling.[7][9] Deprotection requires acidic conditions which may not be suitable for all substrates. |

| Benzyl Ether (Bn) | R-O-CH₂Ph | NaH, BnBr, THF | Catalytic Hydrogenation (H₂, Pd/C) | Stable to a wide range of acidic and basic conditions. | Very robust protecting group. | Deprotection conditions can reduce other functional groups like alkenes or alkynes.[10] |

| THP Ether | R-O-THP | Dihydropyran (DHP), p-TsOH (cat.), CH₂Cl₂ | Acidic (e.g., AcOH in THF/H₂O) | Stable to basic and nucleophilic conditions. | Inexpensive and easy to introduce. | Introduces a new stereocenter. Deprotection requires acidic conditions.[10][11] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of a generic 5-hydroxycyclohexanone derivative.

Protocol 1: Protection of the 5-Hydroxy Group as a tert-Butyldimethylsilyl (TBS) Ether

This protocol describes the formation of a TBS ether, a robust protecting group that is stable to a wide range of reaction conditions.[7][10]

Workflow Diagram:

TBS Protection Workflow

Materials:

-

5-Hydroxycyclohexanone derivative

-

tert-Butyldimethylsilyl chloride (TBS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of the 5-hydroxycyclohexanone derivative (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

-

Stir the solution at room temperature under a nitrogen atmosphere until the imidazole has dissolved.

-

Add TBS-Cl (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with EtOAc (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection of the 5-TBS-Oxy Group

This protocol utilizes tetra-n-butylammonium fluoride (TBAF) for the mild and selective cleavage of the TBS ether.[12][13]

Workflow Diagram:

TBS Deprotection Workflow

Materials:

-

5-TBS-Oxycyclohexanone derivative

-

Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

-

Anhydrous THF

-

Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the 5-TBS-Oxycyclohexanone derivative (1.0 eq) in anhydrous THF in a round-bottom flask.

-

To this solution, add the 1.0 M solution of TBAF in THF (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with EtOAc (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Protection of the 5-Hydroxy Group as a Methoxymethyl (MOM) Ether

This protocol details the formation of a MOM ether, which offers excellent stability in non-acidic environments.[14][15]

Workflow Diagram:

Sources

- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 2. chem.iitb.ac.in [chem.iitb.ac.in]

- 3. media.neliti.com [media.neliti.com]

- 4. fiveable.me [fiveable.me]

- 5. Protective Groups [organic-chemistry.org]

- 6. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. academic.oup.com [academic.oup.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]

- 11. uwindsor.ca [uwindsor.ca]

- 12. total-synthesis.com [total-synthesis.com]

- 13. TBS Protection - Common Conditions [commonorganicchemistry.com]

- 14. total-synthesis.com [total-synthesis.com]

- 15. medlifemastery.com [medlifemastery.com]

Troubleshooting & Optimization

Minimizing dehydration side reactions in 5-hydroxycyclohexanone derivatives

Technical Support Center: 5-Hydroxycyclohexanone Derivatives

Guide: Minimizing Dehydration Side Reactions

Welcome to the technical support guide for handling 5-hydroxycyclohexanone derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile scaffold. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to mitigate the common side reaction of dehydration, ensuring the integrity of your target molecules.

Understanding the Core Problem: The Inherent Instability